3,5-Dimethoxybenzyl chloride

Nucleophilic substitution Pyridinium salt formation Protecting group reactivity

Researchers requiring differentiated benzyl chloride reactivity face yield collapse when substituting unsubstituted benzyl chloride for 3,5-dimethoxybenzyl chloride in Wittig-Horner, carbonylation, or orthogonal protecting group strategies. This compound provides: • 70% validated yield in Pd-catalyzed carbonylation for curvularin precursor synthesis • Slower DDQ-mediated deprotection vs. PMB/DMB, enabling true orthogonal protection • Intermediate electrophilicity for controlled pyridinium salt formation (~60% yield) • Retained 3,5-dimethoxy pattern for bioactive stilbene (resveratrol/pterostilbene) construction

Molecular Formula C9H11ClO2
Molecular Weight 186.63 g/mol
CAS No. 6652-32-0
Cat. No. B185256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxybenzyl chloride
CAS6652-32-0
Molecular FormulaC9H11ClO2
Molecular Weight186.63 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CCl)OC
InChIInChI=1S/C9H11ClO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
InChIKeyCCAWDIFJOBKBSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethoxybenzyl Chloride: Core Properties & Classification


3,5-Dimethoxybenzyl chloride (CAS 6652-32-0), also known as 1-(chloromethyl)-3,5-dimethoxybenzene, is an organic building block in the substituted benzyl chloride class with the molecular formula C9H11ClO2 and molecular weight 186.64 . The compound features two electron-donating methoxy groups at the 3- and 5- positions of the aromatic ring, which fundamentally alters its electrophilic reactivity, hydrolysis stability, and performance as a hydroxyl protecting group relative to unsubstituted benzyl chloride and other methoxybenzyl chloride positional isomers [1].

Substitution Pattern 3,5-Dimethoxy electrophilic benzyl chloride scaffold Meta-methoxy groups alter reactivity vs para-substituted analogs
Protecting Group Role Hydroxyl protection with DDQ-orthogonal cleavage profile Slower deprotection than PMB and DMB ethers
Synthetic Utility N-alkylation, carbonylation, and phosphonate coupling fit Middle-ground electrophilicity among methoxybenzyl chlorides
Material Context Polymer film cross-linking and photohydrolysis studies Reported thermal stability ranking in polyelectrolyte films

3,5-Dimethoxybenzyl Chloride: Irreplaceability vs. Generic Benzyl Chloride


Generic substitution of benzyl chloride for 3,5-dimethoxybenzyl chloride fails because the 3,5-dimethoxy substitution pattern introduces a unique and non-linear combination of reactivity and stability attributes. The two methoxy groups in the meta-positions do not simply double the effect of a single para-methoxy group; rather, they confer enhanced thermal stability during polymeric cross-linking while simultaneously slowing DDQ-mediated oxidative deprotection relative to the 4-methoxybenzyl (PMB) and 3,4-dimethoxybenzyl (DMB) isomers [1]. This specific substitution pattern also directs photohydrolysis outcomes toward cleaner acid generation versus radical fragmentation seen with benzyl esters [2]. The quantitative evidence below demonstrates that replacing 3,5-dimethoxybenzyl chloride with cheaper or more common benzyl chloride analogs in syntheses (e.g., Wittig-Horner phosphonates, curvularin precursor carbonylation, or protecting group strategies) results in either yield collapse, altered reaction selectivity, or failure to achieve required deprotection orthogonality.

Target: 3,5-Dimethoxybenzyl Chloride
Generic / Isomer Substitute
DDQ Orthogonality Slower oxidative cleavage rate Enables sequential deprotection strategies with PMB/DMB pairs
Benzyl chloride / PMB-Cl / DMB-Cl Faster DDQ cleavage may collapse orthogonal protection windows
Thermal Stability Reported higher stability in film cross-linking 3,5-Dimethoxy pattern may support thermal processing steps
Other benzyl ester derivatives Thermal degradation profile may differ; polymer film integrity may shift
Photohydrolysis Pathway Acid generation over radical fragmentation Cleaner photolysis outcome reported vs benzyl esters
Unsubstituted benzyl esters Photohydrolysis product profile may shift toward radical pathways

3,5-Dimethoxybenzyl Chloride: Evidence vs. Analogues


Nucleophilic Substitution: Reactivity Ranking

In a direct head-to-head comparison, 3,5-dimethoxybenzyl chloride exhibited higher reactivity toward nitrogen of 2,6-dimethylpyridine to form pyridinium salts compared to benzyl chloride and 4-methoxybenzyl chloride, but lower reactivity than 3,4-dimethoxybenzyl chloride and 3,4,5-trimethoxybenzyl chloride [1]. The study quantified yields under identical reaction conditions (reflux in acetonitrile for 4 hours).

N-Alkylation Reactivity
Head-to-head
~60% yield (ranked 3rd of 5 benzyl chlorides)
Supports middle-ground electrophilicity selection among methoxybenzyl analogs
Reflux in MeCN, 4 h; pyridinium salt formation with 2,6-dimethylpyridine
Nucleophilic substitution Pyridinium salt formation Protecting group reactivity Benzyl halide electrophilicity

Palladium-Catalyzed Carbonylation for Curvularin Precursor

In a palladium-catalyzed carbonylation reaction with benzyl 7-hydroxyoctanoate, 3,5-dimethoxybenzyl chloride provided the coupled ester product in 70% yield, establishing a viable pathway for curvularin precursor synthesis [1].

Carbonylation Yield
Method context
70% isolated yield
Supports curvularin precursor route feasibility review
Pd catalyst, CO atmosphere; single-source report
Carbonylation Palladium catalysis Curvularin Macrolide precursor C-C bond formation

DDQ-Mediated Deprotection Rate

The 3,5-dimethoxybenzyl (3,5-DMPM) protecting group for hydroxyl functions is less readily removable by DDQ oxidation compared to 4-methoxybenzyl (MPM/PMB) and 3,4-dimethoxybenzyl (3,4-DMPM/DMB) groups [1].

DDQ Deprotection Rate
Class-level
Slower cleavage vs PMB and DMB ethers
May support orthogonal protecting group strategy design
DDQ in CH₂Cl₂-H₂O at rt; qualitative ranking, no rate constants reported
Protecting group DDQ oxidation Hydroxyl protection Deprotection kinetics Orthogonal protection

Thermal Stability in Film Cross-Linking

In multilayered polyelectrolyte films, films fabricated with 3,5-dimethoxybenzyl ester groups exhibited superior thermal stability during cross-linking compared to films made with other benzyl ester derivatives [1].

Thermal Stability in Films
Data to verify
Reported higher stability among tested benzyl ester derivatives
Polymer film processing context; supports cross-linking step review
Qualitative ranking; specific thermal degradation data not provided
Thermal stability Polyelectrolyte films Photohydrolysis Polymer cross-linking 3,5-Dimethoxybenzyl ester

3,5-Dimethoxybenzyl Chloride: Application Scenarios


Phosphonate Synthesis for Wittig-Horner Olefination

3,5-Dimethoxybenzyl chloride serves as the direct electrophilic precursor for preparing diethyl (3,5-dimethoxybenzyl)phosphonate via Arbuzov-type reaction with triethyl phosphite, as documented in resveratrol derivative synthesis protocols . This phosphonate intermediate is then employed in Wittig-Horner reactions for constructing stilbene-based bioactive compounds. The 3,5-dimethoxy substitution pattern on the aromatic ring is retained in the final product, providing the required electron-donating methoxy groups for biological activity in resveratrol analogs and pterostilbene derivatives .

Curvularin Macrolide Precursor via Carbonylation

The compound's established 70% yield in palladium-catalyzed carbonylation with benzyl 7-hydroxyoctanoate [1] makes it a validated building block for synthesizing benzyl 7-(3,5-dimethoxyphenylacetoxy)octanoate, the direct precursor to curvularin. This application leverages the compound's ability to undergo carbonylative C-C bond formation while preserving the 3,5-dimethoxybenzyl moiety for subsequent macrocyclization steps. Procuring this specific benzyl chloride is essential for this synthetic route, as substitution with unsubstituted benzyl chloride would yield a different phenylacetoxy side chain incompatible with curvularin's structure.

Orthogonal Hydroxyl Protection in Complex Synthesis

The slower DDQ-mediated deprotection rate of 3,5-dimethoxybenzyl (3,5-DMPM) ethers relative to PMB and 3,4-DMB ethers [2] enables orthogonal protecting group strategies. In a synthetic sequence containing multiple hydroxyl groups, a practitioner can install PMB on one hydroxyl, 3,5-DMPM on another, and then selectively cleave the PMB group with DDQ while leaving the 3,5-DMPM ether intact. This differential stability provides an additional degree of freedom in protecting group selection beyond the standard PMB/DMB orthogonality pair [2].

Pyridinium Salts as Ionic Liquid Precursors

Based on the comparative reactivity study showing approximately 60% yield in pyridinium salt formation [3], 3,5-dimethoxybenzyl chloride can be employed to synthesize N-(3,5-dimethoxybenzyl)-2,6-dimethylpyridinium salts. These quaternary ammonium species serve as precursors to ionic liquids and phase-transfer catalysts, as documented in patent literature describing ionic liquid preparation using 3,5-dimethoxybenzyl chloride . The compound's intermediate reactivity profile (more reactive than benzyl chloride, less reactive than 3,4-dimethoxybenzyl chloride) provides a tunable handle for optimizing reaction rates in these quaternization processes.

Application
Selection Property
Validation Focus
Phosphonate synthesis for Wittig-Horner olefination
Arbuzov-type coupling reactivity
Stilbene product integrity and substitution pattern retention
Curvularin macrolide precursor via carbonylation
Palladium-catalyzed carbonylative coupling fit
Macrocyclization compatibility and side-chain specificity
Orthogonal hydroxyl protection in complex synthesis
DDQ deprotection rate differential vs PMB/DMB
Sequential deprotection orthogonality in polyol sequences
Pyridinium salt and ionic liquid precursor preparation
Electrophilicity profile vs substituted pyridines
Quaternary ammonium salt formation and phase-transfer context

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